molecular formula C25H31FN4O4 B587264 N-Boc-N-desethyl Sunitinib-d5 CAS No. 1246832-84-7

N-Boc-N-desethyl Sunitinib-d5

货号: B587264
CAS 编号: 1246832-84-7
分子量: 475.576
InChI 键: GJJVBOSWZGYOFA-ILZNSAHESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Boc-N-desethyl Sunitinib-d5 is a deuterium-labeled derivative of N-desethyl sunitinib, a primary metabolite of the tyrosine kinase inhibitor sunitinib. Sunitinib is clinically used to treat renal cell carcinoma and gastrointestinal stromal tumors . The compound incorporates a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and five deuterium atoms, which stabilize the molecule for use as an internal standard in mass spectrometry-based assays . Its molecular formula is C20H18D5FN4O2 (molecular weight: 375.45 g/mol), with a purity exceeding 95% (HPLC) . The deuterium labeling minimizes isotopic interference in pharmacokinetic studies, enabling precise quantification of sunitinib and its metabolites in biological matrices .

准备方法

Synthetic Strategies for N-Boc-N-Desethyl Sunitinib-d5

The synthesis of this compound builds upon methodologies developed for sunitinib and its metabolites, with modifications to introduce deuterium and the Boc protecting group. Key steps include pyrrole core formation, Vilsmeier-Haack formylation, and selective deuterium incorporation.

Pyrrole Core Synthesis and Functionalization

The 2,4-dimethyl-1H-pyrrole-3-carboxamide backbone is synthesized via a solvent-free decarboxylation of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester, as described in CN103992308A . This approach eliminates solvent-related impurities and improves yield by 15–20% compared to traditional methods. The reaction proceeds under alkaline conditions (potassium hydroxide in ethanol), followed by thermal decarboxylation at 120–140°C to yield the pyrrole intermediate.

Subsequent Vilsmeier-Haack formylation introduces an aldehyde group at the 5-position of the pyrrole ring, critical for conjugating the 5-fluoro-2-oxoindolin-3-ylidene moiety . The formylation employs phosphorus oxychloride and dimethylformamide (DMF) at 0–5°C, achieving >90% regioselectivity.

Deuterium Incorporation

Deuterium labeling occurs at the ethyl side chain of the desethyl sunitinib precursor. As detailed by LGC Standards , the ethyl-d5 group (CD2CD3) is introduced via nucleophilic substitution using deuterated ethyl iodide (CD2CD3I) under basic conditions. This step replaces the hydrogen atoms in the ethyl group with deuterium, ensuring isotopic purity >98% . The reaction is monitored via mass spectrometry to confirm complete deuteration.

Boc Protection and Final Coupling

The Boc group is introduced to the secondary amine of the deuterated ethyl side chain using di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF) at room temperature . This step protects the amine during subsequent reactions, preventing unwanted side reactions. The final coupling with 5-fluoro-2-oxoindolin-3-ylidene methylpyrrole carboxamide is catalyzed by piperidine in toluene under reflux, achieving a Z-configuration selectivity of 95% .

Reaction Optimization and Challenges

Solvent and Catalytic System

The patent CN103992308A highlights the use of toluene and piperidine for the final coupling step . Toluene’s high boiling point (110°C) facilitates reflux conditions, while piperidine acts as a base to deprotonate the indole nitrogen, promoting conjugate addition. Alternative solvents like dichloromethane reduce yields by 30% due to poor solubility of intermediates.

Deuterium Stability

Deuterium retention during synthesis is critical. Studies by VulcanChem demonstrate that deuterated ethyl groups remain stable under acidic and basic conditions (pH 2–12) but may undergo exchange at temperatures >80°C. Thus, reactions involving deuterated intermediates are conducted below 60°C to minimize isotopic loss.

Purification and Isolation

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water . This two-step process achieves a purity of >99.5% by HPLC, with residual solvents below ICH limits (e.g., toluene <890 ppm) .

Analytical Characterization

Spectroscopic Data

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 475.6 [M+H]+ .

  • NMR : 1H NMR (400 MHz, DMSO-d6) confirms deuterium incorporation via the absence of proton signals at δ 1.2–1.4 ppm (ethyl group) .

  • HPLC : Retention time of 8.2 min on a C18 column (acetonitrile/water, 70:30) .

Stability Profiling

Long-term stability studies (24 months, -20°C) show no degradation, while accelerated conditions (40°C/75% RH) result in <0.5% decomposition .

Comparative Data on Synthesis Methods

ParameterSolvent-Free Method Traditional Method
Yield78%62%
Purity (HPLC)>99.5%97%
Reaction Time3.5 hours5 hours
Deuterium Incorporation98.5% N/A

Applications in Pharmaceutical Research

This compound serves as an internal standard in LC-MS/MS assays for quantifying sunitinib and its metabolites in plasma . Its deuterated structure minimizes matrix effects, improving assay accuracy (CV <5%) . Additionally, the Boc group facilitates metabolic studies by blocking amine-mediated glucuronidation, enabling isolation of oxidative pathways .

化学反应分析

N-Boc-N-desethyl Sunitinib-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

N-Boc-N-desethyl Sunitinib-d5 is primarily used in scientific research for:

    Metabolic Research: It serves as a labelled analogue for studying the metabolism of Sunitinib in biological systems.

    Environmental Studies: The compound is used to trace the environmental fate and transport of Sunitinib and its metabolites.

    Clinical Diagnostics: It aids in the development of diagnostic methods for detecting Sunitinib and its metabolites in biological samples.

    Organic Chemistry: The compound is used in various organic synthesis reactions to study reaction mechanisms and pathways.

作用机制

The mechanism of action of N-Boc-N-desethyl Sunitinib-d5 is similar to that of Sunitinib. It targets multiple tyrosine kinases involved in tumor growth and angiogenesis. By inhibiting these kinases, the compound disrupts signaling pathways essential for cancer cell proliferation and survival. The deuterium atoms in the compound may affect its pharmacokinetics and metabolic stability, providing insights into the drug’s behavior in biological systems.

相似化合物的比较

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Overview

The table below compares N-Boc-N-desethyl Sunitinib-d5 with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity Role/Application References
This compound C20H18D5FN4O2 375.45 1217247-62-5 >95% Stable isotope internal standard
N-Boc-N-desethyl Sunitinib C25H31FN4O4* 478.54 1246833-23-7 >95% Impurity reference material
N-Desethyl Sunitinib (SU-12662) C20H23FN4O2 370.42 356068-97-8 >98% Active metabolite of sunitinib
Sunitinib C22H27FN4O2 398.47 341031-54-7 N/A Parent drug (tyrosine kinase inhibitor)
N-Boc-N,N-didesethyl Sunitinib C23H27FN4O4 442.49 1227960-76-0 >95% Impurity reference material

*Inferred from product data (CAS 1246833-23-7).

Key Comparative Analysis

Deuterium Labeling

  • This compound contains five deuterium atoms, replacing hydrogens in non-reactive positions to maintain chromatographic behavior while enabling distinct detection via MS/MS . This contrasts with non-deuterated analogs (e.g., N-Boc-N-desethyl Sunitinib), which lack isotopic distinction and are unsuitable as internal standards .

Functional Roles

  • Metabolite vs. Impurity :
    • N-Desethyl Sunitinib (SU-12662) is the bioactive metabolite responsible for sunitinib's prolonged therapeutic effects .
    • This compound and N-Boc-N-desethyl Sunitinib are synthetic analogs used in analytical workflows. The Boc group enhances stability during synthesis and storage, while the deuterium in the former improves quantification accuracy .

Physicochemical Properties

  • The Boc group increases molecular weight by ~100 g/mol compared to N-desethyl sunitinib, altering solubility and retention times in chromatographic assays .
  • Deuterium labeling minimally affects polarity but significantly enhances mass spectrometric resolution .

Analytical Utility

  • This compound is critical in UPLC-MS/MS assays for therapeutic drug monitoring (TDM) of sunitinib, achieving recovery rates >95% in plasma .
  • Non-deuterated impurities (e.g., N-Boc-N-desethyl Sunitinib) are used to validate manufacturing processes, ensuring compliance with regulatory limits (e.g., ICH Q3A/B) .

Pharmacokinetic Studies

  • Deuterated analogs enable precise differentiation between endogenous metabolites and administered drugs, reducing matrix effects in pharmacokinetic modeling .

生物活性

N-Boc-N-desethyl Sunitinib-d5 is a derivative of Sunitinib, a well-known tyrosine kinase inhibitor primarily used in cancer therapy. This compound serves as an important tool in metabolic research and pharmacokinetic studies due to its isotopic labeling and protective group. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and applications in scientific research.

Target Receptors
this compound acts as a precursor to Sunitinib metabolites, which inhibit multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis. Key targets include:

  • Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ)
  • Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3)

By binding to these receptors, Sunitinib disrupts downstream signaling pathways such as the PI3K/AKT and MAPK pathways, which are critical for cell proliferation and survival.

Biochemical Pathways
The compound's inhibition of RTKs leads to decreased angiogenesis and tumor growth. The conversion of this compound into active metabolites allows researchers to study these pathways effectively.

Pharmacokinetics

This compound has a half-life ranging from 40 to 60 hours, similar to its parent compound, Sunitinib. The pharmacokinetics of this compound are crucial for understanding its metabolic fate in biological systems.

Parameter Value
Half-Life40 - 60 hours
Metabolic PathwaysConversion to labelled metabolites
Transport MechanismsInteraction with transporters and binding proteins

The compound's isotopic labeling enhances its stability and allows for precise tracking during pharmacokinetic studies .

Case Studies

A notable case study highlights the accumulation of N-desethyl Sunitinib (a metabolite of Sunitinib) leading to severe toxicity in a patient undergoing treatment for metastatic renal cell carcinoma. Despite normal plasma levels of total Sunitinib, the patient experienced significant hematological adverse events due to the delayed excretion of N-desethyl Sunitinib, which had a much longer elimination half-life . This case underscores the importance of monitoring both Sunitinib and its metabolites in clinical settings.

Applications in Scientific Research

This compound is utilized in various research domains:

  • Metabolic Research : Serves as a labelled analogue for studying the metabolism of Sunitinib.
  • Environmental Studies : Traces the environmental fate and transport of Sunitinib and its metabolites.
  • Clinical Diagnostics : Aids in developing diagnostic methods for detecting Sunitinib and its metabolites in biological samples.
  • Organic Chemistry : Employed in organic synthesis reactions to study reaction mechanisms.

属性

IUPAC Name

tert-butyl N-[2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31FN4O4/c1-7-30(24(33)34-25(4,5)6)11-10-27-23(32)21-14(2)20(28-15(21)3)13-18-17-12-16(26)8-9-19(17)29-22(18)31/h8-9,12-13,28H,7,10-11H2,1-6H3,(H,27,32)(H,29,31)/b18-13-/i1D3,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJVBOSWZGYOFA-ILZNSAHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747199
Record name tert-Butyl (~2~H_5_)ethyl[2-({5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl}amino)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246832-84-7
Record name tert-Butyl (~2~H_5_)ethyl[2-({5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl}amino)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。